![molecular formula C17H18FNO2S B1442608 3-[(3-Fluorophenyl)methyl]-1-(4-methylbenzenesulfonyl)azetidine CAS No. 1356678-71-1](/img/structure/B1442608.png)
3-[(3-Fluorophenyl)methyl]-1-(4-methylbenzenesulfonyl)azetidine
Descripción general
Descripción
“3-[(3-Fluorophenyl)methyl]-1-(4-methylbenzenesulfonyl)azetidine”, also known as FMA, is a potent and selective inhibitor of the proteasome, which plays a crucial role in protein degradation within cells. It has a molecular weight of 319.4 g/mol .
Molecular Structure Analysis
The IUPAC name for this compound is 3-(3-fluorobenzyl)-1-[(4-methylphenyl)sulfonyl]azetidine . The InChI code is 1S/C17H18FNO2S/c1-13-5-7-17(8-6-13)22(20,21)19-11-15(12-19)9-14-3-2-4-16(18)10-14/h2-8,10,15H,9,11-12H2,1H3 .Physical And Chemical Properties Analysis
This compound is a powder at room temperature . It has a molecular weight of 319.4 .Aplicaciones Científicas De Investigación
Azetidine Derivatives in Antibacterial Agents
- Antibacterial Properties : A study by Frigola et al. (1995) explored the synthesis and properties of 7-azetidinylquinolones, a series of compounds containing azetidine moieties. These compounds exhibited significant antibacterial activity, with specific configurations of the azetidine and oxazine rings critical for increasing in vitro activity and oral efficacy [Frigola et al., 1995].
- Structure-Activity Relationships : Another study by Frigola et al. (1994) investigated the effects of various substituents on the azetidine moiety in quinolone and naphthyridine carboxylic acids. These compounds were evaluated for their antibacterial potency and physicochemical properties, highlighting the importance of the azetidine structure in medicinal chemistry [Frigola et al., 1994].
Azetidine in Antiviral and Anticancer Agents
- Antiviral Activity : Zoidis et al. (2003) synthesized azetidine derivatives and tested them for antiviral activity against influenza A, revealing their potential as potent antiviral compounds [Zoidis et al., 2003].
- Anticancer Potential : Burgos-Morón et al. (2018) studied a specific aziridine derivative, AzGalp, for its selective anticancer activity. The compound induced DNA damage and was particularly effective against cancer cells lacking a functional nucleotide excision repair pathway [Burgos-Morón et al., 2018].
Miscellaneous Applications
- Spectroscopic Properties : Lie Ken Jie and Syed-Rahmatullah (1992) studied the synthesis and spectroscopic properties of long-chain azetidine fatty esters, demonstrating the use of azetidine derivatives in chemical analysis [Lie Ken Jie & Syed-Rahmatullah, 1992].
- Drug Development : Ravikumar et al. (2013) explored the tosylate salts of lapatinib, an anticancer drug, highlighting the importance of azetidine derivatives in drug formulation and development [Ravikumar et al., 2013].
Mecanismo De Acción
As a proteasome inhibitor, “3-[(3-Fluorophenyl)methyl]-1-(4-methylbenzenesulfonyl)azetidine” likely works by binding to the proteasome complex and inhibiting its function. This prevents the proteasome from breaking down proteins within the cell, which can affect various cellular processes.
Propiedades
IUPAC Name |
3-[(3-fluorophenyl)methyl]-1-(4-methylphenyl)sulfonylazetidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18FNO2S/c1-13-5-7-17(8-6-13)22(20,21)19-11-15(12-19)9-14-3-2-4-16(18)10-14/h2-8,10,15H,9,11-12H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JRVJOAOOCVOURE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N2CC(C2)CC3=CC(=CC=C3)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18FNO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-[(3-Fluorophenyl)methyl]-1-(4-methylbenzenesulfonyl)azetidine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



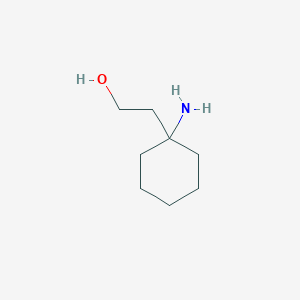
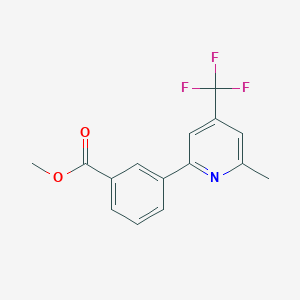
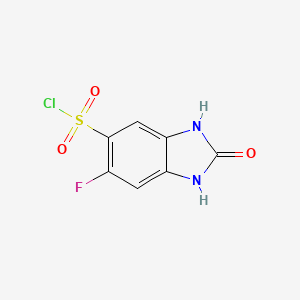

![4-[2-[1-(3-Azetidinyl)-1h-pyrazol-5-yl]-4-(trifluoromethyl)phenoxy]-5-chloro-2-fluoro-n-1,3,4-thiadiazol-2-yl benzenesulfonamide](/img/structure/B1442530.png)
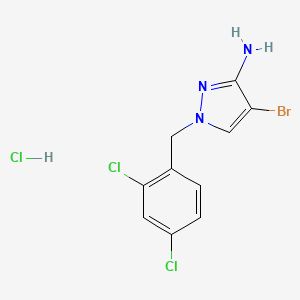

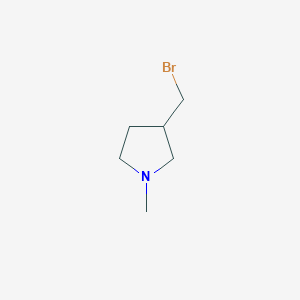

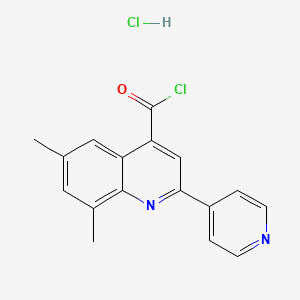

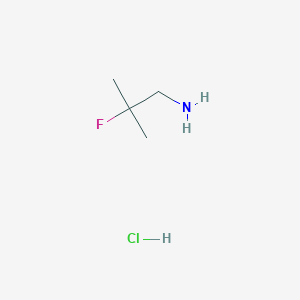

![3-Methyl-1-oxa-3,8-diazaspiro[4.6]undecan-2-one](/img/structure/B1442548.png)